molecular formula C7H12ClN3 B3096909 (R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride CAS No. 1291790-29-8

(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride

Cat. No. B3096909
CAS RN: 1291790-29-8
M. Wt: 173.64 g/mol
InChI Key: SMQZJERKLBLABI-FYZOBXCZSA-N
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Description

(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride, also known as THIIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIIC belongs to the class of indazole derivatives and has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

Scientific Research Applications

Selective Inhibitors of Glial GABA Uptake

  • Research has explored the use of derivatives of (R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride as selective inhibitors of glial GABA uptake. This research is significant for understanding neurotransmitter regulation and potential therapeutic applications in neurological disorders (Falch et al., 1999).

Synthesis of Fused Tetracyclic Heterocycles

  • The compound has been used in the combinatorial synthesis of fused tetracyclic heterocycles under catalyst-free conditions. This work contributes to the development of novel heterocyclic compounds with potential pharmaceutical applications (Li et al., 2013).

Synthesis and Pharmacological Evaluation

  • Studies have also been conducted on the synthesis and pharmacological evaluation of oxidation products of derivatives of (R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride, focusing on their potential as receptor antagonists (Ohta et al., 1996).

Anti-inflammatory Actions

  • Research on 4,5,6,7-tetrahydroindazole-5-carboxylic acids, derived from this compound, has shown significant anti-inflammatory activities. This research holds potential for developing new anti-inflammatory drugs (Nagakura et al., 1979).

Regioselective Protection and Amine Coupling Reactions

  • Indazoles, including derivatives of this compound, have been studied for their regioselective protection and subsequent amine coupling reactions, which is crucial in the synthesis of various biologically active molecules (Slade et al., 2009).

properties

IUPAC Name

(5R)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQZJERKLBLABI-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856789
Record name (5R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1291790-29-8
Record name (5R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride
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